4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid
Description
4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a substituted phenoxy group at the para-position of the benzene ring. Its molecular formula is C₁₆H₁₃IO₅, with a molecular weight of approximately 412.18 g/mol. Key functional groups include:
- A formyl group (-CHO) at the 4-position of the phenoxy ring.
- An iodine atom at the 2-position of the phenoxy ring.
- A benzoic acid moiety (-COOH) at the 4-position of the central benzene ring.
Its synthesis likely follows routes similar to other benzoic acid derivatives, such as nucleophilic substitution or condensation reactions involving bromomethyl or iodophenol precursors .
Properties
IUPAC Name |
4-[(4-formyl-2-iodophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHUNZZGLNOPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid typically involves the reaction of 4-formyl-2-iodophenol with methyl 4-(bromomethyl)benzoate in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through reactions with nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) in an appropriate solvent.
Major Products
Oxidation: 4-[(4-Carboxy-2-iodophenoxy)methyl]benzoic acid.
Reduction: 4-[(4-Hydroxymethyl-2-iodophenoxy)methyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme-Catalyzed Reactions
The compound is utilized in studying enzyme-catalyzed reactions due to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that can inhibit or alter their activity. This feature makes it a useful probe in biochemical assays.
Potential Therapeutic Applications
Research indicates that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties. These characteristics are particularly relevant in developing treatments for diseases associated with oxidative stress and inflammation. For instance, compounds with similar structures have shown promise as inhibitors of monoamine oxidase B (MAO-B), which is significant in neurodegenerative disease research .
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, 4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid is employed in producing specialty chemicals. Its unique reactivity allows it to be used as an intermediate in synthesizing various materials, including polymers and coatings. The iodine atom present in its structure enhances its reactivity compared to similar compounds without halogen substituents.
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of several derivatives related to this compound. Results indicated that certain derivatives effectively scavenged free radicals, suggesting potential applications in formulations aimed at reducing oxidative damage in biological systems .
Case Study 2: Enzyme Inhibition
In another investigation, derivatives were tested for their inhibitory effects on MAO-B and cholinesterase enzymes. Compounds demonstrated significant inhibition rates, highlighting their potential as therapeutic agents for treating depression and other neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with 4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid, differing primarily in substituents on the phenoxy ring or benzoic acid moiety:
Substituent Effects on Properties
Halogen Substitution (Iodo vs. Bromo): The iodine atom in this compound increases molecular weight and polarizability compared to bromo analogues (e.g., 365.18 g/mol for bromo vs. 412.18 g/mol for iodo). Iodine’s larger atomic radius may enhance steric effects in binding interactions .
Alkoxy Groups (Methoxy vs. Ethoxy) :
- Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups influence lipophilicity. Ethoxy increases hydrophobicity, which may enhance membrane permeability in drug design .
Formyl Group :
- The formyl group (-CHO) enables participation in Schiff base formation or hydrogen bonding, critical for interactions with biological targets (e.g., enzyme active sites) .
Thiazolidinone Derivatives: Compounds like 4-((5-arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl)benzoic acid exhibit potent enzyme inhibition (IC₅₀: sub-µM for LMWPTP), highlighting the importance of heterocyclic moieties in bioactivity .
Biological Activity
4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound consists of a benzoic acid moiety substituted with a formyl group and an iodophenoxy group. The presence of iodine in the structure may enhance its biological activity through various mechanisms, such as increased lipophilicity or interactions with biological targets.
Antimicrobial Activity
Research has indicated that benzoic acid derivatives can exhibit antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Bacillus subtilis, respectively .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-(Chloroanilino)benzoic acid | S. aureus | 3.12 |
| 4-(Bromophenyl)benzoic acid | B. subtilis | 6.25 |
| 4-(Iodophenoxy)benzoic acid | E. faecalis | 3.12 |
Anticancer Activity
Studies have shown that certain derivatives of benzoic acid possess anticancer properties, potentially acting through the inhibition of specific signaling pathways involved in tumor growth . For example, hybrid compounds combining benzoic acid structures with other pharmacophores have demonstrated selective cytotoxicity against various cancer cell lines.
Case Study: Hybrid Imidazole/Quinoline Derivatives
A study evaluated hybrid imidazole/quinoline derivatives that included benzoic acid moieties. These compounds exhibited potent anticancer activity against renal and breast cancer cell lines, with IC50 values indicating significant efficacy .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes.
- Interference with Cell Signaling : The compound may modulate signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, contributing to their protective effects against oxidative stress in cells.
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to consider the safety profile of the compound. Toxicity assessments indicate that similar benzoic acid derivatives can cause skin irritation and other adverse effects at high concentrations . Therefore, further studies are necessary to establish a comprehensive safety profile for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
